Gamma-undecalactone

Overview

Description

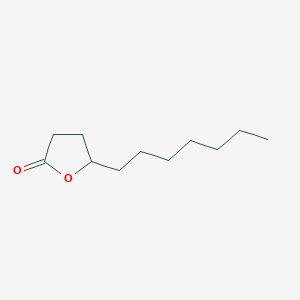

Gamma-undecalactone is a lactone and aroma compound with the chemical formula C11H20O2. It is known for its intense peach-like aroma and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Mechanism of Action

Target of Action

Gamma-undecalactone, also known as γ-undecalactone, is a lactone and aroma compound with the chemical formula C11H20O2 . It is naturally present in many fruits and fermentations . The primary targets of this compound are the olfactory receptors, where it imparts a characteristic peach-like aroma .

Mode of Action

The mode of action of this compound primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to these receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic peach-like aroma .

Biochemical Pathways

The biosynthesis of this compound in fruits like strawberries involves several enzymatic pathways. A key gene identified in this process is the fatty acid desaturase FaFAD1 , which controls γ-decalactone production in ripening fruit . The expression of this gene correlates with the presence of γ-decalactone . Another gene, FaFAH1 , which has similarity to cytochrome p450 hydroxylases, also plays a significant role in the biosynthetic pathway of lactones .

Result of Action

The primary result of this compound’s action is the imparting of a peach-like aroma to various products. This compound is used as a flavor additive in various food and beverage products such as coffee, tea, and baked goods . It is also used in personal care products, pharmaceutical drugs, and household goods .

Biochemical Analysis

Biochemical Properties

Gamma-Undecalactone is synthesized by Yarrowia lipolytica through the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The fatty acid desaturase FaFAD1 has been identified as the gene that controls this compound production in ripening fruit . The expression of FaFAD1 correlates with the presence of this compound .

Cellular Effects

The production of this compound by Yarrowia lipolytica is influenced by a multitude of factors that determine the growth rate of microorganisms . These factors affect the efficiency of lactone synthesis, which in turn influences the cellular processes within the microorganisms .

Molecular Mechanism

The molecular mechanism of this compound synthesis involves the biotransformation of ricinoleic acid . This process is regulated by the fatty acid desaturase FaFAD1 . The level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the synthesis of this compound is influenced by substrate concentration, medium mixing intensity, and pH . Over time, these factors can affect the stability and degradation of this compound, as well as its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of lactone production . This pathway is regulated by several enzymes, including the fatty acid desaturase FaFAD1 . The metabolic flux and metabolite levels can be influenced by the presence of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-undecalactone can be synthesized through various methods. One common method involves the use of n-octanol as a solvent, boric acid or zinc bromide as a catalyst, acrylic acid as a raw material, and di-t-butyl peroxide or dibenzoyl peroxide as an initiator. The process involves mixing and heating the components in a reaction kettle, followed by a reaction period to obtain the this compound .

Industrial Production Methods: In industrial settings, this compound is often produced biotechnologically. The biotechnological method involves the β-oxidation of ricinoleic acid, which is derived from the hydrolysis of castor oil. This process is typically carried out using microorganisms such as Yarrowia lipolytica. The lactone is then separated from the biotransformation medium using methods like liquid-liquid extraction, hydrodistillation, and adsorption on porous materials such as Amberlite XAD-4 resin .

Chemical Reactions Analysis

Types of Reactions: Gamma-undecalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Gamma-undecalactone has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of lactone synthesis and reactivity.

Biology: this compound is studied for its role in the aroma profiles of fruits and its biosynthesis in plants.

Medicine: Research is ongoing into its potential therapeutic properties, including its use as a fragrance in pharmaceutical formulations.

Industry: It is widely used in the flavor and fragrance industry to impart peach-like aromas to various products

Comparison with Similar Compounds

Gamma-undecalactone is part of a family of lactones that includes compounds like gamma-decalactone, gamma-nonalactone, and delta-undecalactone. These compounds share similar structures but differ in the length of their carbon chains and the position of the lactone ring. For example:

Gamma-decalactone: Known for its peach aroma, similar to this compound but with a shorter carbon chain.

Gamma-nonalactone: Has a coconut-like aroma and a shorter carbon chain than this compound.

Delta-undecalactone: Similar in structure but with the lactone ring positioned differently, leading to variations in aroma and reactivity

This compound stands out due to its specific peach-like aroma, making it particularly valuable in flavor and fragrance applications.

Biological Activity

Gamma-undecalactone, also known as peach aldehyde, is a cyclic ester with the chemical formula C₁₁H₂₂O₂ and CAS number 104-67-6. This compound is primarily recognized for its use in the fragrance and flavor industry, but recent studies have highlighted its diverse biological activities. This article delves into the biological properties of this compound, including its toxicity, genotoxicity, antimicrobial effects, and potential therapeutic applications.

This compound is classified as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. Its structure contributes to its volatility and aromatic properties, making it a valuable ingredient in perfumery and food flavoring.

Toxicological Profile

Genotoxicity and Safety Assessments

Recent safety assessments have evaluated this compound for various toxicological endpoints:

- Genotoxicity : Studies indicate that this compound does not present a significant concern for genetic toxicity. In vitro tests demonstrated no mutagenic or clastogenic effects on mammalian cells at concentrations up to 500 μg/mL, suggesting that it is non-mutagenic and non-clastogenic under the tested conditions .

- Repeated Dose Toxicity : Data from read-across studies with similar compounds suggest a margin of exposure (MOE) greater than 100 for repeated dose toxicity, indicating low risk at typical exposure levels .

- Developmental and Reproductive Toxicity : No significant prenatal developmental effects were observed in animal studies at doses up to 500 mg/kg-day. However, decreased testicular weight was noted at higher doses, warranting further investigation into reproductive effects .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

- Bacterial Inhibition : Research has shown that this compound inhibits the growth of bacteria such as Staphylococcus aureus. This property may be beneficial in developing natural preservatives for food and cosmetic products .

- Fungal Activity : Similar studies indicate that this compound can suppress the growth of filamentous fungi like Aspergillus niger and yeast species such as Candida albicans, suggesting potential applications in antifungal treatments .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Flavoring Agent in Food Products : A study examining the safety of this compound as a flavoring agent found no adverse health effects when consumed at typical levels found in food products. The compound's pleasant aroma also enhances consumer acceptance of various food items .

- Potential Therapeutic Applications : Emerging research indicates that this compound may possess anti-inflammatory properties. In vitro experiments have suggested that it can modulate inflammatory pathways, although further studies are needed to confirm these effects in vivo .

Summary of Biological Activities

The following table summarizes the key biological activities and findings associated with this compound:

Properties

IUPAC Name |

5-heptyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXATPHONSXBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034287 | |

| Record name | 5-Heptyldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1], colourless to slightly yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Undecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Undecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |

| Record name | gamma-Undecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.945 | |

| Record name | gamma-Undecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-67-6 | |

| Record name | γ-Undecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Heptyldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-UNDECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1T0AG2YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of fat mimetics in food products impact the perception of Gamma-undecalactone's flavor?

A2: Yes, research indicates that fat mimetics can influence the sensory perception of this compound. In a study investigating ice cream, this compound was perceived more strongly in low-fat ice cream compared to full-fat ice cream. [] The type of fat mimetic used also played a role, with Simplesse more effectively replicating the flavor profile of full-fat ice cream compared to Litesse. []

Q2: Has this compound been investigated for its potential antimicrobial properties?

A3: Yes, research suggests that this compound exhibits antimicrobial activity. In a study examining alpha-methylene-gamma-lactones, including this compound, it was found to inhibit the growth of various bacteria and fungi. [] The study noted that the antimicrobial effect tended to increase with the number of carbons in the side chain. []

Q3: Are there any known connections between age and the ability to perceive the flavor of this compound?

A4: Studies suggest a decline in both taste and odor discrimination abilities with age, potentially impacting the perception of this compound. One study found that elderly subjects had a significantly lower ability to discriminate odor mixtures containing this compound compared to younger subjects. [] This suggests that age-related changes in olfactory function could influence the perception of this aroma compound. []

Q4: What is the role of this compound in the dairy industry?

A5: this compound is a naturally occurring compound in milk fat and contributes to the characteristic flavor of butter. [] It has a relatively low taste threshold in butteroil (0.95 ppm), meaning it can be perceived at low concentrations. [] This makes it a valuable flavor compound in dairy products, and it is often used to enhance the flavor of butter, margarine, and other fat-based food products. []

Q5: How can this compound be produced synthetically?

A6: One method for the preparation of optically active this compound involves enzymatic resolution of racemic this compound. This method utilizes lipase, an enzyme that selectively catalyzes the hydrolysis reaction. [] Factors such as temperature, pH, and lipase concentration can influence the efficiency of this process. []

Q6: Have there been studies on the precursor to this compound in milk fat?

A7: Yes, research has explored the precursor to this compound in fresh milk fat. One study identified a polar glyceride fraction in milk fat that contained this precursor. [] Hydrolysis of this fraction resulted in the production of saturated delta lactones, including this compound. [] This finding provided insights into the formation of this aroma compound in dairy products. []

Q7: Can this compound be used to study the human olfactory system?

A8: Yes, this compound has been used in studies investigating human olfactory responses. One study used functional magnetic resonance imaging (fMRI) to examine brain activity in response to this compound and another odorant. [] The study demonstrated that fMRI, combined with subjective odor evaluation, can be a valuable tool for studying how the brain processes odor information. []

Q8: Is there a link between autonomic nervous system responses and the perception of this compound?

A9: Research suggests a connection between autonomic nervous system responses and the subjective perception of this compound. One study examined heart rate variability, peripheral arterial stiffness, and subjective odor evaluation in response to this compound. [] The study found a positive correlation between physiological measurements like heart rate and arterial stiffness and the perceived pleasantness of the odor. [] This suggests that autonomic nervous system responses could serve as objective measures of subjective odor perception. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.